

An In-depth Technical Guide to 2-(cyclohexyloxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-(cyclohexyloxy)-5-fluoroaniline hydrochloride
CAS No.:	2402829-14-3
Cat. No.:	B2870697

[Get Quote](#)

Prepared by a Senior Application Scientist

Introduction

2-(cyclohexyloxy)-5-fluoroaniline, identified by its CAS number 937597-01-8, is a substituted aniline derivative of significant interest in the field of medicinal chemistry and drug discovery. Its molecular architecture, featuring a fluoro-substituted phenyl ring ether-linked to a cyclohexyl group, presents a unique combination of functionalities. The fluorine atom, a bioisostere of hydrogen, can modulate the electronic properties and metabolic stability of a molecule, while the bulky, lipophilic cyclohexyloxy group can influence receptor binding and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, characterization, potential applications, and safe handling of this valuable chemical intermediate. The insights provided herein are intended to empower researchers in their endeavors to design and synthesize novel therapeutic agents.

Part 1: Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of its effective application in research and development. The key identifiers and predicted physicochemical properties of 2-(cyclohexyloxy)-5-fluoroaniline are summarized below.

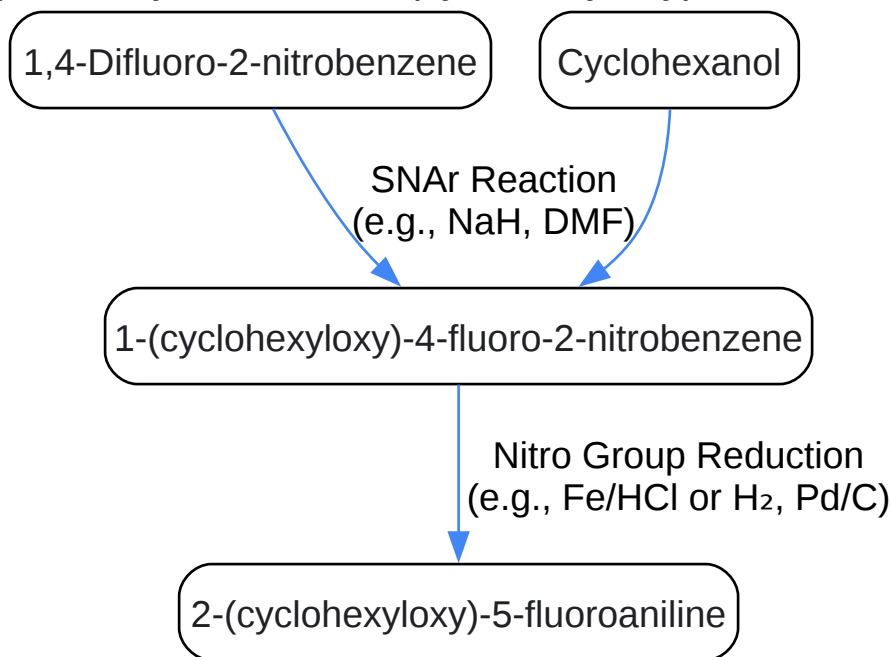
Property	Value	Source
CAS Number	937597-01-8	[1]
Molecular Formula	C ₁₂ H ₁₆ FNO	[1]
Molecular Weight	209.26 g/mol	[1]
Boiling Point	333.5 ± 22.0 °C (Predicted)	[1]
Density	1.147 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	3.80 ± 0.10 (Predicted)	[1]

Part 2: Synthesis of 2-(cyclohexyloxy)-5-fluoroaniline

The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline can be logically approached through a two-step process commencing with a nucleophilic aromatic substitution (S_NAr) reaction, followed by the reduction of a nitro group. This strategy is efficient and relies on well-established chemical transformations.

Proposed Synthetic Workflow

Proposed Synthesis of 2-(cyclohexyloxy)-5-fluoroaniline



[Click to download full resolution via product page](#)

Caption: A proposed two-step synthesis of 2-(cyclohexyloxy)-5-fluoroaniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanol (1.1 equivalents) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
- Cool the mixture back to 0 °C and add a solution of 1,4-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise.
- Let the reaction mixture warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene.

Step 2: Synthesis of 2-(cyclohexyloxy)-5-fluoroaniline

- To a solution of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5.0 equivalents) and a catalytic amount of concentrated hydrochloric acid.
- Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting crude 2-(cyclohexyloxy)-5-fluoroaniline can be further purified by column chromatography if necessary.

Part 3: Spectroscopic Characterization

While experimental spectra for 2-(cyclohexyloxy)-5-fluoroaniline are not readily available in the public domain, its structure allows for the prediction of key spectroscopic features.

Expected Spectroscopic Data:

- ^1H NMR:
 - Aromatic protons would appear as multiplets in the range of δ 6.5-7.0 ppm.
 - The methine proton of the cyclohexyl group attached to the oxygen would be observed as a multiplet around δ 4.0-4.5 ppm.
 - The methylene protons of the cyclohexyl group would appear as a series of multiplets in the upfield region, typically between δ 1.2-2.0 ppm.
 - The amine protons would present as a broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D_2O .
- ^{13}C NMR:
 - Aromatic carbons would be found in the δ 110-160 ppm region. The carbon attached to the fluorine would show a large one-bond C-F coupling constant.
 - The methine carbon of the cyclohexyl group bonded to oxygen is expected around δ 75-80 ppm.
 - The remaining cyclohexyl carbons would be in the δ 20-40 ppm range.
- ^{19}F NMR:
 - A single resonance for the fluorine atom on the aromatic ring is expected, likely as a multiplet due to coupling with neighboring aromatic protons.
- IR Spectroscopy:
 - N-H stretching vibrations for the primary amine would be visible as two bands in the 3300-3500 cm^{-1} region.
 - C-O stretching for the ether linkage would appear around 1200-1250 cm^{-1} .
 - C-F stretching would be observed in the 1100-1200 cm^{-1} region.

- Aromatic C=C stretching bands would be present in the 1450-1600 cm^{-1} range.
- Mass Spectrometry:
 - The molecular ion peak (M^+) would be expected at $m/z = 209.12$.

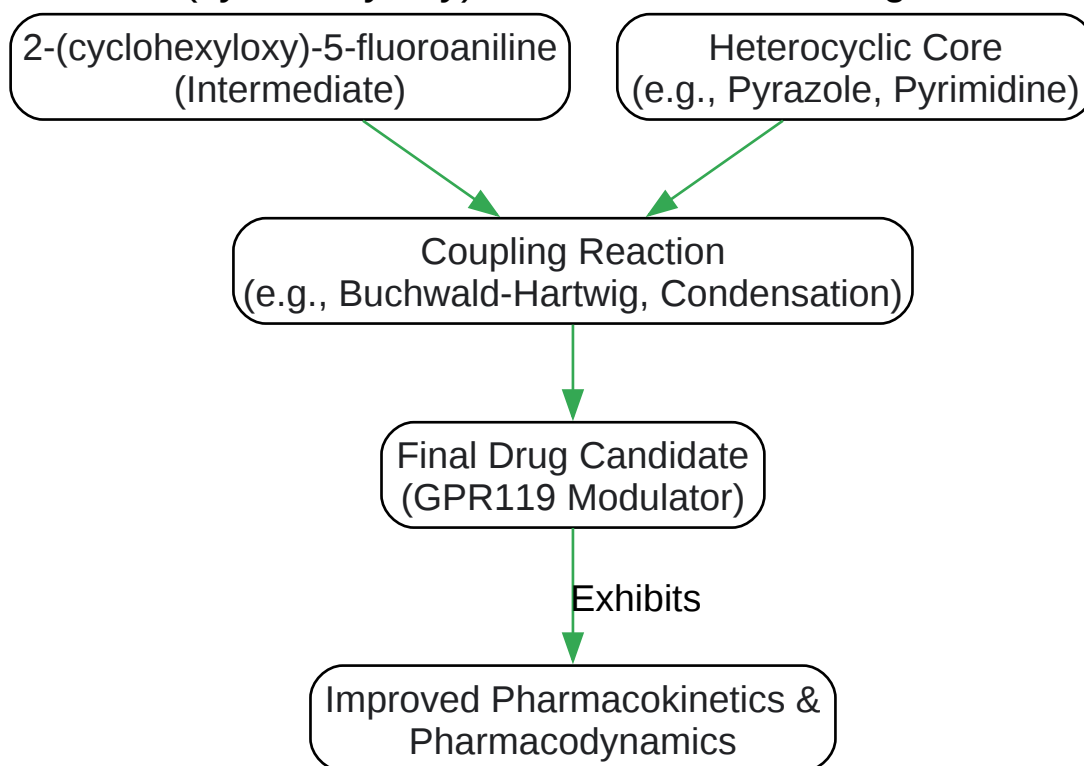
Part 4: Applications in Drug Discovery

The structural motifs present in 2-(cyclohexyloxy)-5-fluoroaniline make it a highly valuable building block in the synthesis of potential therapeutic agents. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the cyclohexyl group can impart desirable lipophilicity and conformational rigidity.[2][3]

A notable potential application of this compound is as an intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) modulators, which are being investigated for the treatment of type 2 diabetes and other metabolic disorders.[4] The general structure of such modulators often involves a central heterocyclic core linked to substituted aromatic groups.

Logical Relationship in Drug Design

Role of 2-(cyclohexyloxy)-5-fluoroaniline in Drug Discovery



[Click to download full resolution via product page](#)

Caption: The logical flow from the intermediate to a potential drug candidate.

The aniline functionality of 2-(cyclohexyloxy)-5-fluoroaniline allows for its facile incorporation into various heterocyclic systems through well-known synthetic methodologies. The resulting complex molecules can then be evaluated for their biological activity.

Part 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(cyclohexyloxy)-5-fluoroaniline is not widely available, general precautions for handling aromatic amines and fluorinated organic compounds should be strictly followed.

- Personal Protective Equipment (PPE):
 - Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
 - Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
- Handling:
 - Avoid contact with skin and eyes.
 - Do not breathe dust, vapor, mist, or gas.
 - Keep away from heat, sparks, and open flames.
 - Store in a tightly closed container in a dry and well-ventilated place.
- First Aid Measures:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- If inhaled: Move the person into fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting.
- In all cases of exposure, seek immediate medical attention.

References

- WO 2012/069948 A1 - Common Organic Chemistry.
- Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents - PMC. Available at: [\[Link\]](#)
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(cyclohexyloxy)-5-fluoroaniline CAS#: 937597-01-8 [\[chemicalbook.com\]](#)
- 2. Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 4. [commonorganicchemistry.com](#) [\[commonorganicchemistry.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(cyclohexyloxy)-5-fluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2870697/docs#an-in-depth-technical-guide-to-2-cyclohexyloxy-5-fluoroaniline\]](https://www.benchchem.com/product/b2870697/docs#an-in-depth-technical-guide-to-2-cyclohexyloxy-5-fluoroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)